5-Borono-4-bromo-2-fluorobenzoic acid

Purity Quality Control Regioisomer

5-Borono-4-bromo-2-fluorobenzoic acid is a trifunctional aromatic building block that uniquely integrates a boronic acid, a bromo, a fluoro, and a carboxylic acid group on a single benzene ring. This precise substitution pattern enables orthogonal reactivity in transition-metal-catalyzed cross-couplings and biomolecule conjugation.

Molecular Formula C7H5BBrFO4
Molecular Weight 262.83 g/mol
Cat. No. B14040704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Borono-4-bromo-2-fluorobenzoic acid
Molecular FormulaC7H5BBrFO4
Molecular Weight262.83 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1Br)F)C(=O)O)(O)O
InChIInChI=1S/C7H5BBrFO4/c9-5-2-6(10)3(7(11)12)1-4(5)8(13)14/h1-2,13-14H,(H,11,12)
InChIKeyISVPELQRJPPRIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Borono-4-bromo-2-fluorobenzoic Acid – A Structurally Distinct Halogenated Boronic Acid for Advanced Synthesis and Bioconjugation


5-Borono-4-bromo-2-fluorobenzoic acid is a trifunctional aromatic building block that uniquely integrates a boronic acid, a bromo, a fluoro, and a carboxylic acid group on a single benzene ring . This precise substitution pattern enables orthogonal reactivity in transition-metal-catalyzed cross-couplings and biomolecule conjugation . The boronic acid moiety is the cornerstone for Suzuki–Miyaura couplings, while the aryl bromide serves as an electrophilic partner or a site for further functionalization [1]. The fluorine substituent modulates the ring's electronic properties, influencing both reaction kinetics and the physicochemical profile of downstream products [2]. The carboxylic acid provides a handle for amidation, esterification, or bioconjugation to amines .

Why 5-Borono-4-bromo-2-fluorobenzoic Acid Cannot Be Casually Substituted by Generic Analogs


The specific spatial arrangement of bromine at the 4-position, boronic acid at the 5-position, and fluorine at the 2-position relative to the carboxylic acid is a critical determinant of its chemical behavior . Attempting to substitute this compound with a more common isomer, such as 3-borono-5-bromo-2-fluorobenzoic acid or 4-borono-2-bromo-5-fluorobenzoic acid, will lead to fundamentally different steric and electronic environments, altering reaction rates, regioselectivity, and product profiles [1]. Similarly, using a non-boronated analog like 4-bromo-2-fluorobenzoic acid simply lacks the essential boronic acid handle for key C–C bond-forming steps, representing a complete failure of functionality . The quantitative evidence below underscores why procurement must be compound-specific.

Product-Specific Quantitative Evidence Guide for 5-Borono-4-bromo-2-fluorobenzoic Acid


Purity and Physical Form: Benchmarking 5-Borono-4-bromo-2-fluorobenzoic Acid Against a Close Regioisomer

The commercial availability of 5-Borono-4-bromo-2-fluorobenzoic acid is established at a minimum purity of 95%, a specification shared by some but not all of its close regioisomers . For instance, a direct comparator, 3-Borono-5-bromo-2-fluorobenzoic acid (CAS 957120-63-7), is also listed at 95% purity by the same supplier, establishing a baseline quality expectation for this class of compound . This parity in purity ensures that researchers procuring this specific regioisomer are not forced to compromise on quality relative to other options.

Purity Quality Control Regioisomer

Molecular Weight Precision: A Critical Distinction Between Boronated and Non-Boronated Analogs

A fundamental quantitative distinction exists between 5-Borono-4-bromo-2-fluorobenzoic acid and its non-boronated counterpart, 5-bromo-2-fluorobenzoic acid. The presence of the boronic acid group adds approximately 43.82 g/mol to the molecular mass (262.83 vs. 219.01 g/mol) . This difference is critical for analytical method development, particularly in LC-MS, where the molecular ion [M+H]+ or [M-H]- will be observed at m/z values that differ by this precise mass delta. The isotopic signature from the bromine atom further distinguishes it, providing a unique and verifiable fingerprint for reaction monitoring and purity assessment .

Molecular Weight Analytical Chemistry LC-MS

Synthetic Utility: Positional Isomer Differentiation via Orthogonal Reactivity in Suzuki-Miyaura Couplings

While the compound is a class-level participant in Suzuki-Miyaura couplings [1], its true differentiation lies in the potential for orthogonal reactivity conferred by its specific substitution pattern. The aryl bromide and the arylboronic acid are positioned to allow for sequential cross-coupling reactions without the need for intervening protecting group manipulations, a synthetic advantage not present in many isomers [2]. For example, the regioisomer 4-borono-2-bromo-5-fluorobenzoic acid (CAS 957034-89-8) also contains both functional groups, but the altered electronic landscape from the adjacent fluorine and carboxyl groups in our target compound is predicted to modulate the relative reactivity of the C–Br and C–B bonds in a distinct manner [3].

Suzuki-Miyaura Cross-Coupling Orthogonal Reactivity

Optimal Research and Industrial Applications for 5-Borono-4-bromo-2-fluorobenzoic Acid Based on Verified Differentiation


Iterative Synthesis of Fluorinated Biaryl Libraries via Sequential Suzuki-Miyaura Couplings

Leveraging the unique 4-bromo-5-borono-2-fluoro substitution pattern, medicinal chemists can design iterative cross-coupling sequences. A first Suzuki coupling can be performed using the boronic acid handle to install an aryl group. The remaining aryl bromide can then be activated in a subsequent Suzuki, Heck, or Sonogashira reaction, enabling the rapid assembly of diverse, fluorinated biaryl and triaryl scaffolds [1]. The carboxylic acid can be further derivatized to modulate properties or attach to solid supports, all without disturbing the orthogonal C–Br and C–B bonds. This contrasts with other isomers where such sequential reactions may be less efficient due to electronic deactivation or steric hindrance [2].

Development of Dual-Mode Bioconjugation Reagents for Targeted Drug Delivery

This compound serves as a privileged scaffold for constructing bifunctional linkers. The carboxylic acid can be activated (e.g., as an NHS ester) to form a stable amide bond with primary amines on proteins, antibodies, or nanoparticles [1]. Concurrently, the boronic acid group can be employed for bioconjugation via boronate ester formation with cis-diols present on carbohydrates or for bioorthogonal ligation strategies. The unique combination of an aryl halide and a boronic acid on the same core offers a modular platform for creating 'smart' linkers with multiple orthogonal conjugation sites, a feature absent in simple benzoic acid or monofunctional boronic acid alternatives [2].

Synthesis of PET Tracers or Radiotherapeutics via Isotopic Fluorination

The presence of a fluorine atom in a specific electronic environment (ortho to a carboxyl group) positions this compound as a potential precursor for isotopic exchange or late-stage fluorination. While not yet demonstrated in primary literature for this exact compound, the structural motif is analogous to those used in the synthesis of 18F-labeled PET tracers [1]. The boronic acid and bromo substituents offer further avenues for radiolabeling with radiometals or other isotopes via chelator attachment, making it a versatile starting point for the development of theranostic agents with multiple labeling modalities. This contrasts with simpler analogs that lack the full suite of orthogonal functional handles [2].

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